REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:10]=1[CH2:17][C:18](=O)[CH2:19][CH3:20])=O)(C)(C)C>C(Cl)Cl.FC(F)(F)C(O)=O>[CH2:19]([C:18]1[NH:8][C:9]2[C:10]([CH:17]=1)=[CH:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=2)[CH3:20]
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Name
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1-[2-(tert-Butoxycarbonylamino)-5-methoxyphenyl]-2-butanone
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Quantity
|
7.33 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)CC(CC)=O
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with water, NaHCO3 solution
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Type
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CUSTOM
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Details
|
the product chromatographed on silica (eluted with 20% EtOAc/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1NC2=CC=C(C=C2C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.54 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |